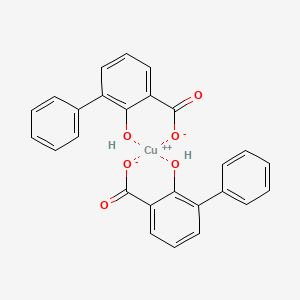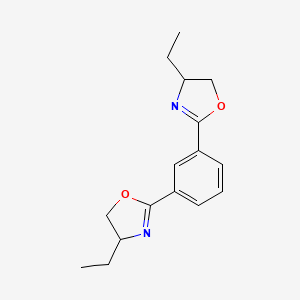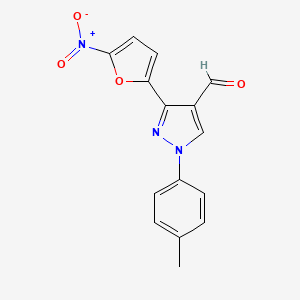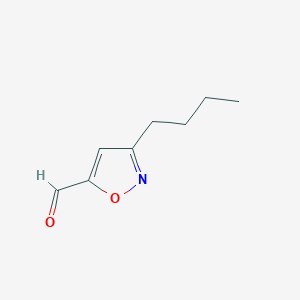
Bis(2-hydroxy-3-biphenylcarboxylato)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxy-3-biphenylcarboxylato)copper is a coordination compound with the molecular formula C26H16CuO6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxy-3-biphenylcarboxylato)copper typically involves the reaction of copper salts with 2-hydroxy-3-biphenylcarboxylic acid. One common method is the condensation reaction of salicylic acid with formaldehyde in the presence of sulfuric acid, followed by coordination with copper ions . The reaction conditions often include controlled temperature and pH to ensure the formation of the desired complex.
Industrial Production Methods
The process would include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hydroxy-3-biphenylcarboxylato)copper can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can convert the copper center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the biphenylcarboxylato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperature, pH, and solvent choice to facilitate the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction could yield copper(I) complexes .
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxy-3-biphenylcarboxylato)copper has several scientific research applications:
Wirkmechanismus
The mechanism by which Bis(2-hydroxy-3-biphenylcarboxylato)copper exerts its effects involves coordination with metal ions and interaction with molecular targets. The copper center can participate in redox reactions, facilitating electron transfer processes. The biphenylcarboxylato ligands can interact with biological molecules, potentially disrupting cellular processes and leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-hydroxy-3-carboxyphenyl)methane: Similar in structure but with different metal coordination properties.
Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane: Known for its cytotoxic effects against tumor cells.
Bis(2-hydroxy-3-isopropyl-6-methyl-benzaldehyde)ethylenediamine: Used for its fluorescence properties in detecting metal ions.
Uniqueness
Bis(2-hydroxy-3-biphenylcarboxylato)copper is unique due to its specific coordination environment and the ability to undergo various chemical reactions.
Eigenschaften
Molekularformel |
C26H18CuO6 |
|---|---|
Molekulargewicht |
490.0 g/mol |
IUPAC-Name |
copper;2-hydroxy-3-phenylbenzoate |
InChI |
InChI=1S/2C13H10O3.Cu/c2*14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16;/h2*1-8,14H,(H,15,16);/q;;+2/p-2 |
InChI-Schlüssel |
UXCKXHXXSNDUMI-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)[O-])O.C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)[O-])O.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolo[1,2-a]pyrazine-1-methanamine](/img/structure/B15207123.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B15207134.png)


![copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate](/img/structure/B15207146.png)

![6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15207160.png)

![Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine](/img/structure/B15207170.png)


![1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone](/img/structure/B15207198.png)

